molecular formula C12H8BrFN6O6 B12458507 N'-[2-(4-bromo-3,5-dinitropyrazol-1-yl)acetyl]-2-fluorobenzohydrazide

N'-[2-(4-bromo-3,5-dinitropyrazol-1-yl)acetyl]-2-fluorobenzohydrazide

Cat. No.: B12458507
M. Wt: 431.13 g/mol
InChI Key: XZZJXQCNQDJKTG-UHFFFAOYSA-N
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Description

N’-[2-(4-bromo-3,5-dinitropyrazol-1-yl)acetyl]-2-fluorobenzohydrazide is a complex organic compound that features a pyrazole ring substituted with bromine and nitro groups, an acetyl group, and a fluorobenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-bromo-3,5-dinitropyrazol-1-yl)acetyl]-2-fluorobenzohydrazide typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the nitration of pyrazole derivatives, followed by bromination. The acetylation of the pyrazole ring is then carried out using acetic anhydride. Finally, the fluorobenzohydrazide moiety is introduced through a condensation reaction with 2-fluorobenzohydrazide .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-bromo-3,5-dinitropyrazol-1-yl)acetyl]-2-fluorobenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-[2-(4-bromo-3,5-dinitropyrazol-1-yl)acetyl]-2-fluorobenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[2-(4-bromo-3,5-dinitropyrazol-1-yl)acetyl]-2-fluorobenzohydrazide involves its interaction with specific molecular targets. The nitro groups on the pyrazole ring can participate in redox reactions, while the bromine and fluorobenzohydrazide moieties can interact with various enzymes and proteins. These interactions can lead to the inhibition of enzyme activity or the modulation of protein function, which can be exploited for therapeutic purposes .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis(3,4-dinitropyrazol-1-yl)diazene
  • 1,2-Bis(3,5-dinitropyrazol-1-yl)diazene
  • 4-Amino-3,5-dinitropyrazole

Uniqueness

N’-[2-(4-bromo-3,5-dinitropyrazol-1-yl)acetyl]-2-fluorobenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C12H8BrFN6O6

Molecular Weight

431.13 g/mol

IUPAC Name

N'-[2-(4-bromo-3,5-dinitropyrazol-1-yl)acetyl]-2-fluorobenzohydrazide

InChI

InChI=1S/C12H8BrFN6O6/c13-9-10(19(23)24)17-18(12(9)20(25)26)5-8(21)15-16-11(22)6-3-1-2-4-7(6)14/h1-4H,5H2,(H,15,21)(H,16,22)

InChI Key

XZZJXQCNQDJKTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)CN2C(=C(C(=N2)[N+](=O)[O-])Br)[N+](=O)[O-])F

Origin of Product

United States

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